Dimethyl N-hydroxyaspartate

Description

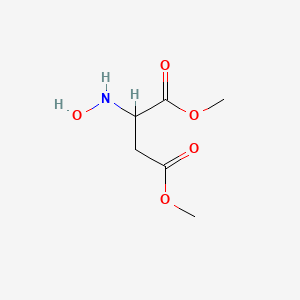

Structure

3D Structure

Properties

CAS No. |

146328-24-7 |

|---|---|

Molecular Formula |

C6H11NO5 |

Molecular Weight |

177.16 g/mol |

IUPAC Name |

dimethyl 2-(hydroxyamino)butanedioate |

InChI |

InChI=1S/C6H11NO5/c1-11-5(8)3-4(7-10)6(9)12-2/h4,7,10H,3H2,1-2H3 |

InChI Key |

WBIWRXKJPJQOEG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(C(=O)OC)NO |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis via Maleate Ester Hydroxylamine Addition

The most efficient route involves the nucleophilic addition of hydroxylamine to dimethyl maleate, leveraging the reactivity of the α,β-unsaturated ester. This method is widely adopted due to its simplicity and high yield.

Reaction Mechanism

Hydroxylamine (NH₂OH) reacts with dimethyl maleate in basic conditions, following Markovnikov’s rule to form the β-hydroxyamino derivative. The reaction proceeds via a Michael addition mechanism:

- Deprotonation : Hydroxylamine is activated by a base (e.g., NaOH), forming the nucleophilic aminoxide ion.

- Conjugate Addition : The aminoxide attacks the β-carbon of dimethyl maleate, generating a tetrahedral intermediate.

- Proton Transfer : The intermediate stabilizes to yield dimethyl N-hydroxyaspartate.

Key Methodologies

Example 1: High-Yield Synthesis

Procedure :

- Combine diethyl maleate, hydroxylamine sulfate, and NaOH in a stirred reactor.

- Maintain pH ~9 during caustic addition.

- Stir at 28–53°C for 30 minutes.

- Extract with CH₂Cl₂, dry, and concentrate to isolate the product.

Example 2: Industrial-Scale Protocol

| Parameter | Value |

|---|---|

| Substrate | Diethyl maleate (1.0 mol) |

| Hydroxylamine Source | Hydroxylamine sulfate (0.6 mol) |

| Base | NaOH (50% aqueous, 1.2 mol) |

| pH Control | ~7.4 after reaction |

| Reaction Time | 60 minutes |

| Yield | Not reported |

Procedure :

Alternative Synthetic Routes with Protective Groups

While direct addition is preferred, alternative methods involve protective group chemistry to mitigate side reactions.

Benzyl Protection Strategy

N-Benzyloxy-L-aspartic acid dimethyl ester is synthesized via:

- Tosylation : O-Tosyl-DL-malic acid dimethyl ester reacts with O-benzylhydroxylamine.

- Deprotection : Benzyl group removal under acidic or hydrogenolytic conditions yields this compound.

| Parameter | Value |

|---|---|

| Substrate | O-Tosyl-DL-malic acid dimethyl ester |

| Reagent | O-Benzylhydroxylamine |

| Yield | 82% |

| Key Data | ¹H NMR (TFA): δ 3.1 (m, -CH₂-), 5.2 (s, -CH₂O-) |

Challenges :

Purification and Characterization

Crude this compound is purified via:

Reaction Optimization and Yield Analysis

Critical factors influencing yield include:

Temperature and pH Control

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 10–50°C | Avoids side reactions |

| pH | 7–9 | Prevents decomposition |

Reagent Ratios

Hydroxylamine-to-substrate ratios of 1:1 to 1:1.5 maximize efficiency. Excess hydroxylamine may lead to over-addition or byproducts.

Chemical Reactions Analysis

Types of Reactions: Dimethyl N-hydroxyaspartate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it back to dimethyl aspartate.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can regenerate dimethyl aspartate.

Scientific Research Applications

Biocatalysis and Enzyme Engineering

Dimethyl N-hydroxyaspartate has been utilized in enzyme engineering to create biocatalysts that facilitate the synthesis of unnatural amino acids. Recent studies have highlighted the use of C-N lyases, which can catalyze the formation of various aspartic acid derivatives with high selectivity and efficiency.

Table 1: Biocatalytic Applications of this compound

| Enzyme Type | Substrate | Product | Yield (%) |

|---|---|---|---|

| C-N Lyase | Fumaric Acid | N-arylated L-aspartic acids | 61-70 |

| Engineered Lyase | Non-native fumarate derivatives | Chiral pyrazolidin-3-one derivatives | >99% e.e. |

The engineered variants of C-N lyases have shown improved substrate promiscuity, allowing for the synthesis of complex bioactive molecules that are difficult to achieve through traditional synthetic methods .

Pharmaceutical Development

The compound plays a crucial role in the pharmaceutical industry, particularly in the synthesis of dipeptide sweeteners like neotame and advantame. These compounds are derivatives of aspartame and are used as sugar substitutes in various food products.

Case Study: Dipeptide Synthesis

In a recent study, an engineered variant of EDDS lyase was employed for the efficient asymmetric synthesis of precursors to neotame and advantame. The reaction conditions were optimized to reduce reaction times significantly while maintaining high yields and enantiomeric purity .

Neuroscience Research

This compound has implications in neuroscience, particularly concerning excitatory amino acid transporters (EAATs). Inhibitors derived from this compound are valuable for studying glutamatergic neurotransmission and related neurological disorders.

Table 2: EAAT Inhibitors Derived from this compound

| Compound Name | Mechanism of Action | Potential Applications |

|---|---|---|

| L-threo-3-benzyloxyaspartate (L-TBOA) | EAAT inhibition | Study of glutamate-related disorders |

| Various N-substituted derivatives | Modulation of neurotransmitter levels | Research on synaptic transmission |

These inhibitors help elucidate the role of glutamate in synaptic plasticity and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Dimethyl N-hydroxyaspartate involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The hydroxyl group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Dimethyl Fumarate (DMF)

Structural Similarities : Both compounds are dimethyl esters, though DMF is derived from fumaric acid rather than aspartic acid.

Pharmacological Profile :

- DMF: Used in treating relapsing-remitting multiple sclerosis (MS). It hydrolyzes to monomethyl fumarate, activating the Nrf2 antioxidant pathway and promoting anti-inflammatory responses .

- Dimethyl N-Hydroxyaspartate: Hypothesized to act as a prodrug, releasing N-hydroxyaspartate intracellularly. Potential applications in metal chelation or neuromodulation are plausible but unverified.

Data Comparison :

N-Methyl-D-Aspartic Acid (NMDA)

Structural Similarities : Both are aspartic acid derivatives with N-substituents (methyl vs. hydroxy).

Functional Differences :

- NMDA : A well-characterized agonist of NMDA receptors, critical for synaptic plasticity and memory .

- This compound : The N-hydroxy group may alter receptor binding affinity or introduce antioxidant properties. Esterification could reduce polarity, enhancing blood-brain barrier penetration compared to NMDA.

Data Comparison :

Other Aspartate Derivatives and Esters

- N-Substituted Bicycloheptane-2-amines: highlights compounds targeting NMDA receptors. Unlike this compound, these are non-esterified amines with rigid bicyclic structures, showing higher receptor specificity .

- (6-n-Pent-1-ylnaphthalen-2-yl)acetic acid (21): A synthetic carboxylic acid derivative ().

Biological Activity

Glutamate Transporter Inhibition

Dimethyl N-hydroxyaspartate belongs to a class of β-hydroxyaspartate derivatives that have been shown to act as competitive blockers for glutamate transporters . These transporters, particularly EAAT2 (Excitatory Amino Acid Transporter 2), play a crucial role in regulating glutamate levels in the central nervous system.

The compound likely competes with glutamate for binding sites on the transporters, effectively inhibiting glutamate uptake. This inhibition can lead to increased extracellular glutamate levels, potentially affecting neurotransmission and synaptic plasticity.

Neuroprotective Potential

While not directly stated for this compound, related compounds have shown neuroprotective effects in various neurological conditions:

- Alzheimer's Disease (AD): EAAT2 dysfunction has been implicated in AD pathology . Compounds that modulate glutamate transport may have therapeutic potential in AD treatment.

- Parkinson's Disease (PD): Studies have shown a strong association between reactive astrocytes and EAAT2 loss in the striatum in PD models .

- Amyotrophic Lateral Sclerosis (ALS) and Huntington's Disease (HD): EAAT2 loss/dysfunction has been observed in experimental models and post-mortem analysis of human brain tissue from patients with these conditions .

Potential Applications

Based on its presumed activity as a glutamate transporter inhibitor, this compound could have potential applications in:

- Neurodegenerative disease research

- Studying glutamate signaling pathways

- Developing novel therapeutic strategies for conditions involving glutamate dysregulation

Structural Considerations

The compound's structure (C6H11NO5) suggests it may have properties that allow it to cross the blood-brain barrier, potentially making it useful for in vivo studies .

Future Research Directions

- Detailed pharmacokinetic and pharmacodynamic studies of this compound

- Investigation of its effects on different EAAT subtypes

- Evaluation of its potential neuroprotective effects in animal models of neurodegenerative diseases

- Exploration of its use as a tool compound in glutamate transporter research

Q & A

Q. What strategies improve the reproducibility of in vivo studies involving this compound?

- Methodological Answer: Standardize animal models (e.g., C57BL/6 strain for neurobehavioral studies). Report ARRIVE 2.0 guidelines-compliant metadata (e.g., housing conditions, randomization). Use blinded scoring for behavioral assays. Include power analyses to justify sample sizes. Archive protocols on platforms like protocols.io .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.